

Application Notes and Protocols for A20 E3 Ligase Activity Assay

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Compound of Interest

Compound Name: A20 protein

Cat. No.: B1178628

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Introduction

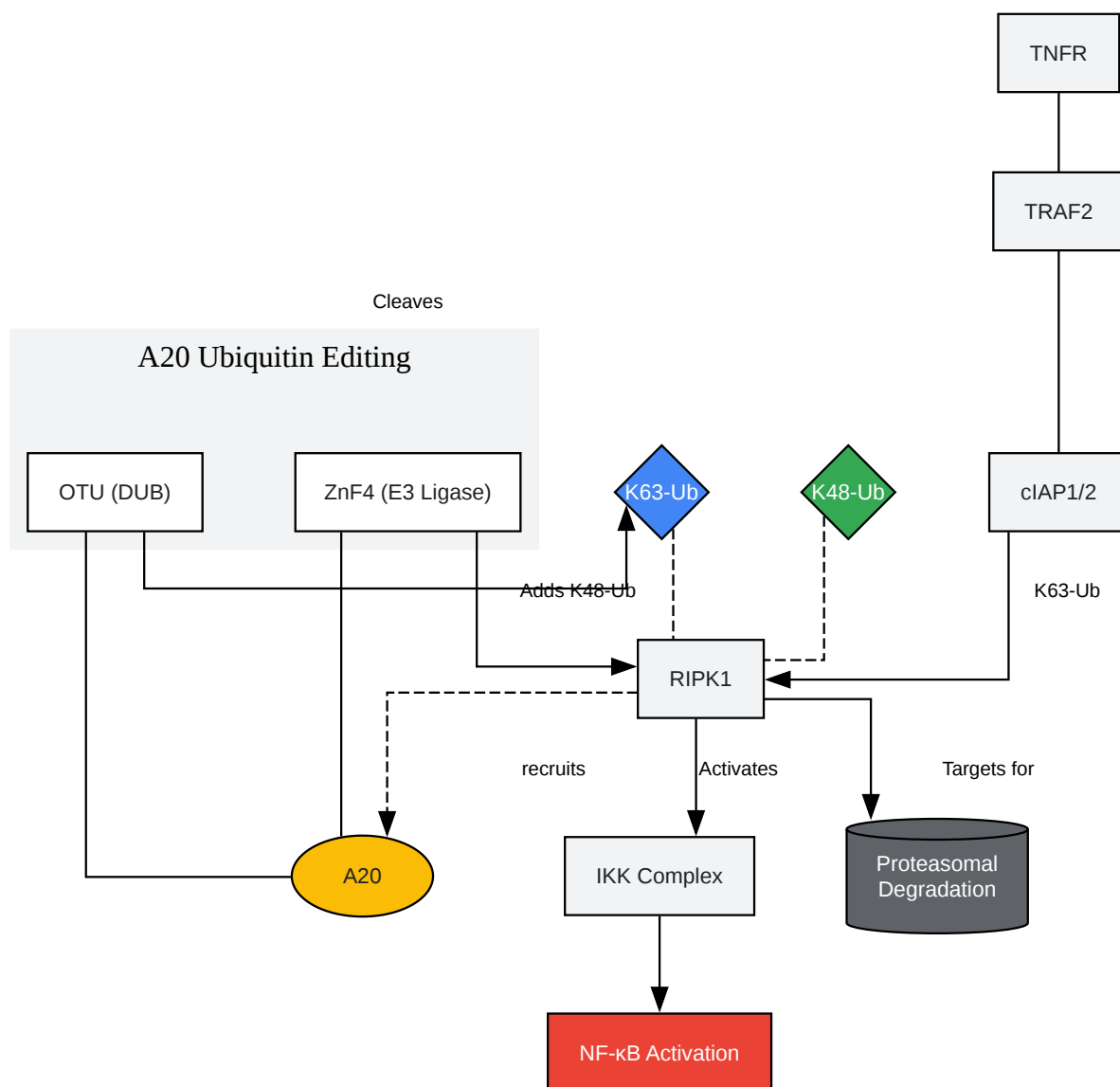
A20, also known as Tumor Necrosis Factor Alpha-Induced Protein 3 (TNFAIP3), is a critical negative feedback regulator of inflammatory signaling pathways, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) cascade.[1][2] Its function is crucial for maintaining immune homeostasis, and dysregulation of A20 is associated with numerous autoimmune diseases and cancers. A20 is a unique ubiquitin-editing enzyme, possessing both deubiquitinase (DUB) activity, mediated by its N-terminal Ovarian Tumor (OTU) domain, and E3 ubiquitin ligase activity, conferred by its C-terminal Zinc Finger 4 (ZnF4) domain.[3][4] The E3 ligase function of A20 is essential for its inhibitory role, as it catalyzes the K48-linked polyubiquitination of target proteins, such as Receptor-Interacting Protein Kinase 1 (RIPK1), marking them for proteasomal degradation.[5][6]

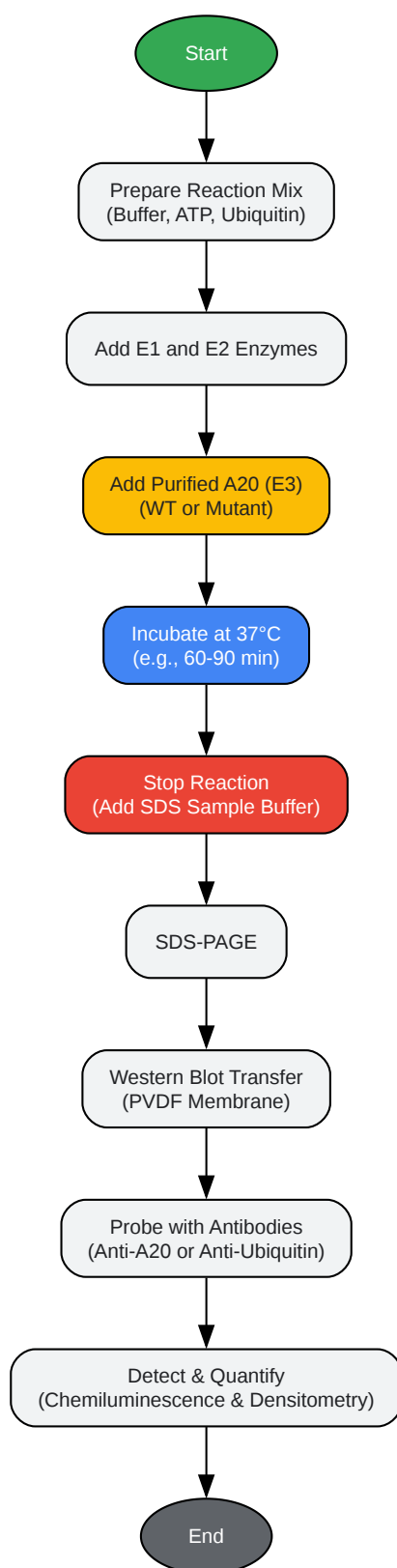
These application notes provide a detailed protocol for an in vitro A20 E3 ligase activity assay, a fundamental tool for studying A20 function and for screening potential therapeutic modulators.

Signaling Pathway and Regulatory Logic

A20's E3 ligase activity is a key component of its "ubiquitin-editing" function. In the TNF receptor (TNFR) signaling pathway, RIPK1 is initially tagged with K63-linked polyubiquitin chains, which act as a scaffold to recruit downstream signaling complexes, leading to NF-κB

activation. A20 first utilizes its DUB activity to cleave these K63-linked chains from RIPK1. Subsequently, the ZnF4 E3 ligase domain of A20 catalyzes the attachment of K48-linked polyubiquitin chains to RIPK1.[5] This switches the signal from pro-inflammatory to degradative, leading to the termination of the NF- κ B signal.





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